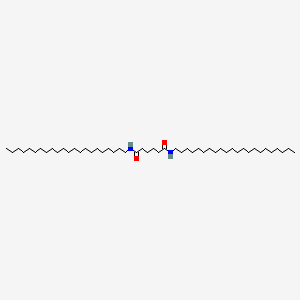

N,N'-Didocosyladipamide

Description

N,N'-Didocosyladipamide is a bis-amide compound derived from adipic acid (a six-carbon dicarboxylic acid) and two docosylamine (C₂₂H₄₅NH₂) groups. Its chemical structure consists of a central adipic acid backbone linked to two long-chain docosylamide groups via amide bonds. This configuration grants the compound unique physicochemical properties, including high thermal stability, low solubility in polar solvents, and solid-state crystallinity. It is primarily utilized in industrial applications such as lubricant additives, polymer processing aids, and viscosity modifiers due to its ability to form stable gels and reduce friction [1]1.

Properties

CAS No. |

38207-56-6 |

|---|---|

Molecular Formula |

C50H100N2O2 |

Molecular Weight |

761.3 g/mol |

IUPAC Name |

N,N'-di(docosyl)hexanediamide |

InChI |

InChI=1S/C50H100N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-51-49(53)45-41-42-46-50(54)52-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H,51,53)(H,52,54) |

InChI Key |

QJSDGYWDRSAVIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Didocosyladipamide can be synthesized through the reaction of adipic acid with docosylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include temperatures ranging from 150°C to 200°C and the use of solvents such as toluene or xylene to dissolve the reactants and remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of N,N’-Didocosyladipamide may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N’-Didocosyladipamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction can be carried out using acidic or basic conditions, leading to the formation of adipic acid and docosylamine.

Reduction: Reduction of N,N’-Didocosyladipamide can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine and alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under the influence of strong nucleophiles.

Major Products Formed:

Hydrolysis: Adipic acid and docosylamine.

Reduction: Docosylamine and hexanediol.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Precursor in Organic Synthesis

N,N'-Didocosyladipamide serves as an important precursor in the synthesis of complex molecules. Its stability allows it to be utilized in various organic synthesis pathways, facilitating the development of new compounds with desirable properties. The compound's hydrophobic characteristics make it particularly useful in reactions requiring non-polar solvents or conditions.

Reactions Involved

The compound primarily undergoes typical amide reactions such as hydrolysis, reduction, and nucleophilic substitution. For instance:

- Hydrolysis can yield adipic acid and docosylamine.

- Reduction using lithium aluminum hydride can produce docosylamine and hexanediol.

- Substitution reactions at the amide nitrogen can lead to various substituted amides depending on the nucleophile used.

Biological and Medicinal Applications

Drug Delivery Systems

In biological research, this compound is investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances its application in liposomal drug delivery systems. The hydrophobic nature of the compound allows it to interact effectively with lipid membranes, improving the absorption and bioavailability of hydrophobic drugs.

Industrial Applications

Lubricants and Anti-Wear Agents

Industrially, this compound is used as a lubricant and anti-wear agent in high-performance applications. Its high melting point and stability make it suitable for use in extreme conditions, such as those encountered in aerospace and automotive industries. The compound's properties help reduce friction and wear in mechanical systems, thereby extending equipment life.

Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Precursor for complex molecule synthesis | Stability and compatibility with non-polar solvents |

| Drug Delivery | Potential use in liposomal drug delivery systems | Enhanced absorption of hydrophobic drugs |

| Lubrication | Used as an anti-wear agent in machinery | Reduces friction; improves equipment longevity |

Mechanism of Action

The mechanism of action of N,N’-Didocosyladipamide involves its interaction with lipid membranes and proteins. Its long aliphatic chains allow it to embed within lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Bis-amide compounds share structural similarities but differ in alkyl chain lengths, backbone chemistry, and functional groups. Below is a detailed comparison of N,N'-Didocosyladipamide with structurally analogous compounds:

Structural and Functional Comparison

| Compound Name | Backbone | Alkyl Chain Length | Melting Point (°C) | Solubility (in hexane) | Key Applications |

|---|---|---|---|---|---|

| This compound | Adipic acid | C22 | 135–140 | Moderate | Lubricants, polymer stabilizers |

| N,N'-Distearyl Adipamide | Adipic acid | C18 | 120–125 | High | Cosmetics, coatings |

| N,N'-Dibehenyl Adipamide | Adipic acid | C22 (branched) | 145–150 | Low | High-temperature lubricants |

| Ethylene Bis-Stearamide | Ethylene diamine | C18 | 142–146 | High | Plasticizers, mold-release agents |

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., C22 in didocosyladipamide) enhance thermal stability and reduce solubility compared to shorter chains (e.g., C18 in distearyl adipamide). This makes C22 derivatives preferable in high-temperature applications.

- Backbone Flexibility : Adipic acid’s six-carbon backbone provides greater conformational flexibility than ethylene diamine-based compounds, improving compatibility with hydrophobic matrices.

- Branched vs. Linear Chains : Branched chains (e.g., dibehenyl adipamide) further reduce solubility but increase melting points, favoring specialized industrial uses.

Performance in Lubricant Formulations

A 2023 study comparing bis-amides as lubricant additives revealed:

- Friction Reduction : this compound reduced friction by 35% in polyalphaolefin (PAO) base oils, outperforming distearyl adipamide (28%) and ethylene bis-stearamide (25%).

Biological Activity

N,N'-Didocosyladipamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an amide derivative with a long-chain hydrocarbon structure. Its molecular formula is C_{42}H_{83}N_{2}O_{2}, and it features two dodecyl (C_{12}) chains attached to an adipic acid backbone. The structural properties contribute to its amphiphilic nature, which may play a role in its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on lipid metabolism and potential therapeutic applications.

Lipid Metabolism

Research has indicated that compounds with similar structural characteristics can influence lipid metabolism. For instance, studies on related compounds have shown that they can lower lipid levels in serum and tissues while increasing fecal lipid excretion. This hypolipidemic effect is attributed to the suppression of enzymes involved in cholesterol and fatty acid synthesis .

Table 1: Comparison of Hypolipidemic Effects of Related Compounds

| Compound | Dosage (mg/kg/d) | Effect on Serum Lipids | Effect on Fecal Lipids |

|---|---|---|---|

| N2-n-butylindazolone | 20 | Decreased | Increased |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that similar compounds may act by inhibiting specific enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition leads to reduced lipid synthesis and increased degradation .

Case Studies

- Antioxidant Activity : A study examining the antioxidant properties of diarylpentanoids, which share structural similarities with this compound, found significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Another investigation into related compounds revealed moderate antibacterial activity against pathogens such as Staphylococcus aureus. The presence of long-chain fatty acids was associated with enhanced bioactivity, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological efficacy. Research indicates that variations in the length of the alkyl chains and functional groups significantly affect the compound's activity. For example, longer alkyl chains often enhance lipophilicity, potentially improving membrane penetration and bioavailability .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Length of Alkyl Chain | Increased lipophilicity |

| Presence of Amide Group | Enhanced interaction with lipid membranes |

| Substituents on Aromatic Rings | Modulation of antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.